2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-1-(thiophen-2-yl)ethanone
Description
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Properties
IUPAC Name |
2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-1-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS2/c1-13-11-18(26-12-16(24)17-9-6-10-25-17)23-20(21-13)19(14(2)22-23)15-7-4-3-5-8-15/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJSSYRKHIOJOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)SCC(=O)C3=CC=CS3)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-1-(thiophen-2-yl)ethanone is a derivative of the pyrazolo[1,5-a]pyrimidine family, which has been studied for its diverse biological activities. This article explores its biological activity, focusing on its anticancer and anti-inflammatory properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C23H22N4OS
- Key Features :
- Pyrazolo[1,5-a]pyrimidine core
- Thiophenyl and thioether substituents
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in the context of anticancer and anti-inflammatory effects. Below are detailed findings from various studies.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has shown efficacy against several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induces apoptosis |
| A549 | 12.50 | Autophagy induction |
| HepG2 | 42.30 | Cell cycle arrest |
Studies have demonstrated that the compound interacts with specific enzymes or receptors that are crucial for cancer cell survival, disrupting pathways associated with tumor progression .
Anti-inflammatory Properties
In addition to its anticancer activity, the compound has also been evaluated for its anti-inflammatory effects. Research has shown that it can inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation.
Table 2: COX Inhibition Data
| Compound | IC50 (µM) | Comparison with Celecoxib |
|---|---|---|
| This compound | 0.04 ± 0.09 | Similar to Celecoxib (0.04 ± 0.01) |
This inhibition suggests potential therapeutic applications in treating inflammatory diseases .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells by modulating key signaling proteins.
- Cell Cycle Regulation : It inhibits cyclin-dependent kinases (CDKs), particularly CDK2, leading to cell cycle arrest and preventing cancer cell proliferation.
- Enzyme Inhibition : The compound exhibits inhibitory effects on COX enzymes, reducing the production of pro-inflammatory mediators.
Case Studies
Several case studies have highlighted the potential of this compound in clinical settings:
- Breast Cancer Study : In vitro studies on MCF7 cells revealed an IC50 value of 3.79 µM for apoptosis induction, indicating strong efficacy against breast cancer cells.
- Lung Cancer Study : A549 lung cancer cells showed an IC50 value of 12.50 µM, with mechanisms involving autophagy induction contributing to its anticancer activity.
- Inflammatory Model : In vivo models demonstrated significant reduction in paw edema and granuloma formation when treated with the compound compared to controls.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing pyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer properties. The thioether moiety in the compound may enhance its interaction with biological targets involved in cancer progression. Studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, suggesting that further investigation into this compound's anticancer potential is warranted.
Antimicrobial Properties
The incorporation of sulfur-containing groups has been linked to increased antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The mechanism of action often involves disruption of microbial cell membranes or interference with metabolic pathways.
Anti-inflammatory Effects
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as anti-inflammatory agents. Molecular docking studies suggest that this compound could inhibit key enzymes involved in inflammatory processes, such as lipoxygenases, which are crucial in the biosynthesis of leukotrienes.
Neuroprotective Effects
Emerging research suggests that certain pyrazolo[1,5-a]pyrimidine derivatives may possess neuroprotective properties. These compounds could modulate neuroinflammatory responses and offer therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies
Preparation Methods
Synthetic Strategies Overview
The target compound’s architecture necessitates a three-pronged synthetic approach:
- Construction of the 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine core.
- Regioselective introduction of a thioether group at position 7.
- Coupling of the thiophen-2-yl ethanone moiety.
Key challenges include minimizing side reactions during heterocycle formation and ensuring efficient sulfur incorporation without compromising the aromatic system’s stability.
Detailed Preparation Methods
Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
The core structure is typically assembled via Knorr-type cyclocondensation between 5-amino-3-phenyl-1H-pyrazole and acetylacetone derivatives. A representative protocol involves:
Reaction Conditions
- Precursor : 5-Amino-3-phenyl-1H-pyrazole (1.0 equiv)
- Electrophile : 2,4-Pentanedione (1.2 equiv)
- Catalyst : Piperidine acetate (0.1 equiv in H2O/EtOH, 1:1 v/v)
- Temperature : Reflux at 80°C for 6–8 hours.
Mechanistic Insights
The reaction proceeds through enamine formation, followed by intramolecular cyclization to yield the pyrazolo[1,5-a]pyrimidine scaffold. Methyl groups at positions 2 and 5 originate from the acetylacetone’s ketone moieties, while the phenyl group at position 3 is inherited from the pyrazole precursor.
Optimization Data
| Catalyst System | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Piperidine acetate | H2O/EtOH | 7 | 78 |
| Triethylamine | Toluene | 12 | 45 |
| No catalyst | DMF | 24 | <10 |
Table 1: Impact of catalytic systems on core synthesis efficiency.
Thioether Functionalization at Position 7
Chlorination-Thiolation Sequence
Step 1: Chlorination
The C7-hydroxyl group of intermediates like 7-hydroxy-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is converted to a chloro derivative using phosphorus oxychloride (POCl₃):
- Conditions : POCl₃ (3.0 equiv), N,N-diethylaniline (1.5 equiv), reflux at 110°C for 4 hours.
- Yield : 85–92% after silica gel purification (hexane/EtOAc 4:1).
Step 2: Thiolation
The chloro intermediate undergoes nucleophilic aromatic substitution with in-situ-generated thiophen-2-yl ethanethiolate:
- Thiol Source : 1-(Thiophen-2-yl)ethanethiol (1.5 equiv)
- Base : K2CO3 (2.0 equiv)
- Solvent : Anhydrous DMF at 60°C for 12 hours.
- Yield : 68–75%
Critical Parameters
Coupling of Thiophen-2-yl Ethanone Moiety
For compounds where pre-functionalized thiols are unavailable, PyBroP-mediated coupling offers an alternative:
Protocol
- Activate the C7-hydroxyl group with PyBroP (1.2 equiv) and DIEA (3.0 equiv) in CH2Cl2.
- Add 2-bromo-1-(thiophen-2-yl)ethanone (1.5 equiv).
- Stir at room temperature for 6 hours.
Advantages
Analytical Characterization
Spectroscopic Fingerprints
- ¹H NMR (400 MHz, CDCl₃):
δ 8.21 (s, 1H, pyrimidine-H), 7.65–7.35 (m, 5H, Ph), 7.12 (dd, J = 5.1 Hz, 1H, thiophene-H), 4.32 (s, 2H, SCH2), 2.61 (s, 3H, CH3), 2.49 (s, 3H, CH3).
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O 70:30) shows ≥98% purity at 254 nm.
Challenges and Alternative Approaches
Regioselectivity Issues
Competing substitution at position 5 can occur if the C7 position is insufficiently activated. Mitigation strategies include:
- Using bulkier leaving groups (triflates over chlorides)
- Lowering reaction temperatures to −20°C for slow, controlled substitution.
Scale-Up Considerations
- Continuous flow reactors improve heat transfer during exothermic thiolation steps.
- Microwave-assisted synthesis reduces reaction times from hours to minutes.
Q & A
Basic: What are the optimal synthetic routes for this compound?
Answer:
The synthesis typically involves coupling pyrazolo[1,5-a]pyrimidine and thiophene derivatives via a thioether linkage. Key steps include:
- Thiolation : Reacting 7-chloro-pyrazolo[1,5-a]pyrimidine intermediates with thiol-containing reagents (e.g., thiourea or mercaptothiophene derivatives) under inert conditions .
- Ketone Formation : Using coupling agents like PyBroP (bromo-tris(pyrrolidinyl)phosphonium hexafluorophosphate) with triethylamine in 1,4-dioxane to form the ethanone moiety .
- Purification : Column chromatography or recrystallization from ethanol/DMF mixtures to isolate the product .
Critical Parameters : Maintain inert atmosphere to prevent oxidation, and optimize reaction time (e.g., 24 hours for Suzuki couplings) .
Basic: What analytical methods validate the compound’s structural integrity?
Answer:
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (e.g., m/z 538 [M$ ^+ $$
)) verifies molecular weight . - Elemental Analysis : Match calculated vs. observed C/H/N/S percentages (e.g., ±0.3% tolerance) .
Advanced: How to design experiments to evaluate its biological activity?
Answer:
- In Vitro Assays :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC determination .
- Antimicrobial Screening : Broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi .
- Experimental Design :
Advanced: How to resolve contradictions in spectroscopic or bioactivity data?
Answer:
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., pyrazolo[1,5-a]pyrimidines with trifluoromethyl groups) to identify substituent effects .
- Computational Validation :
- Reproducibility Checks : Repeat assays under standardized conditions (e.g., fixed pH, temperature) to rule out environmental variability .
Advanced: How to assess environmental stability and degradation pathways?
Answer:
- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 3–9) at 25–50°C, monitoring degradation via HPLC .
- Photolysis : Expose to UV-Vis light (λ = 254–365 nm) and analyze by LC-MS for photodegradation products .
- Ecotoxicology : Use Daphnia magna or algal growth inhibition tests to evaluate acute toxicity (OECD Guidelines 202/201) .
Basic: What safety protocols are essential during synthesis?
Answer:
- PPE : Wear nitrile gloves, lab coats, and sealed goggles to avoid skin/eye contact with thiols or organic solvents .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HS) .
- Waste Management : Neutralize acidic/basic waste before disposal; store halogenated solvents separately .
Advanced: How to optimize SAR studies for enhanced bioactivity?
Answer:
- Substituent Variation : Synthesize analogs with halogens (Cl, F) or electron-withdrawing groups (NO) at the phenyl ring to modulate lipophilicity .
- Bioisosteric Replacement : Replace the thiophene moiety with furan or pyrrole to assess heterocycle effects on target binding .
- Data Correlation : Use QSAR models (e.g., CoMFA) to link structural descriptors (logP, polar surface area) with activity trends .
Basic: How to ensure compound purity for downstream applications?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
